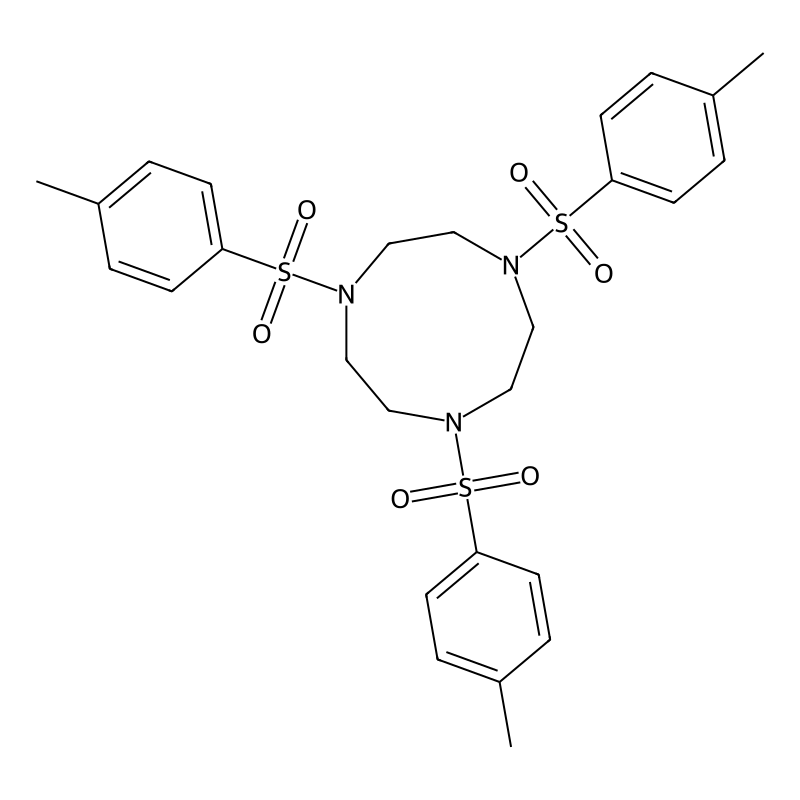

1,4,7-Tritosyl-1,4,7-triazonane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug discovery and development

- Molecular scaffold: The cage-like structure of 1,4,7-tritosyl-1,4,7-triazonane can serve as a scaffold for the design and development of new drugs. By attaching various functional groups to the scaffold, researchers can create molecules with specific properties that target particular diseases [].

- Delivery systems: The trifunctional nature of the molecule, with three tosyl groups (derived from p-toluenesulfonyl chloride), allows for the attachment of biomolecules or targeting moieties. This feature makes it a potential candidate for developing targeted drug delivery systems [].

Catalysis

- Supramolecular catalysis: The cavity and the functional groups of 1,4,7-tritosyl-1,4,7-triazonane can be used to design supramolecular catalysts. These catalysts can bind and activate substrates within their cavity, leading to specific chemical reactions.

- Asymmetric catalysis: The chiral nature of the molecule (due to the arrangement of atoms in space) can be exploited for the development of asymmetric catalysts. These catalysts can be used to create molecules with a specific handedness, which is crucial for the development of certain drugs and materials.

Polymer chemistry

- Functional monomers: 1,4,7-Tritosyl-1,4,7-triazonane can be incorporated into polymer chains as functional monomers. This can lead to the development of polymers with unique properties, such as improved thermal stability, self-assembly capabilities, and specific functionalities.

1,4,7-Tritosyl-1,4,7-triazonane is a specialized compound characterized by a nine-membered triazamacrocyclic ring structure. It features three tosyl groups (p-toluenesulfonyl) attached to each nitrogen atom within the ring. This compound is derived from 1,4,7-triazacyclononane and serves as a key intermediate in synthesizing various derivatives of triazacyclononane, which have significant applications in coordination chemistry and other fields. The molecular formula for 1,4,7-tritosyl-1,4,7-triazonane is C27H33N3O6S3, with a molecular weight of approximately 591.8 g/mol .

While 1,4,7-tritosyl-1,4,7-triazonane itself does not exhibit specific biological activity, it is significant as a synthetic precursor for biologically active compounds. The derivatives synthesized from this compound often play roles in coordination chemistry and can form stable complexes with various metal ions. These metal complexes may exhibit interesting properties that could be explored for potential biomedical applications .

The synthesis of 1,4,7-tritosyl-1,4,7-triazonane typically involves the Richman-Atkins cyclization reaction. This process includes the condensation of a tritosylated polyamine with a ditosylated diol in a polar aprotic solvent like dimethylformamide at elevated temperatures. An improved synthesis method utilizing 1,2-ditosamides along with lithium hydride has been reported to yield higher efficiencies (57-90%) compared to traditional methods.

The primary applications of 1,4,7-tritosyl-1,4,7-triazonane are found in coordination chemistry and catalysis. It serves as a versatile building block for synthesizing ligands that can form complexes with transition metals and lanthanides. These complexes often have unique spectroscopic properties and can be used in various catalytic processes. Notably, chiral derivatives of this compound show promise in asymmetric catalysis . Additionally, it has potential applications in biomimetic studies due to its ability to adapt coordination environments for metal ion interactions.

Research has explored the complexation of 1,4,7-tritosyl-1,4,7-triazonane with various metal ions to understand the stability and reactivity of these complexes. For example, studies involving nicotinamide and other macrocyclic compounds have provided insights into the stability constants of formed complexes and how solvent polarity affects complex formation . These investigations are crucial for developing new materials and understanding their behaviors in different environments.

Several compounds are structurally similar to 1,4,7-tritosyl-1,4,7-triazonane but differ in functionalization or substituents.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4,7-Triazacyclononane | Triazamacrocycle | Base structure without tosyl groups |

| 1,4-Di-tert-butyl-1,4,7-triazacyclononane | Triazamacrocycle | Contains tert-butyl groups instead of tosyl |

| 1-(p-Toluenesulfonyl)-1,4-diazacyclohexane | Diaza-macrocycle | Fewer nitrogen atoms; simpler structure |

| 1-(p-Toluenesulfonyl)-3-(p-toluenesulfonyl)-3-methyl-3-(p-toluenesulfonyl)propane | Complex alkane derivative | Contains multiple tosyl substituents on aliphatic chain |

These compounds highlight the uniqueness of 1,4,7-tritosyl-1,4,7-triazonane due to its specific triazamacrocyclic structure combined with multiple tosyl groups that enhance its reactivity and versatility in synthetic applications .

The synthesis of 1,4,7-tritosyl-1,4,7-triazonane is rooted in the broader exploration of polyazamacrocycles during the mid-20th century. The foundational Richman-Atkins cyclization, first reported in 1974, enabled the preparation of triazacyclononane derivatives by reacting sulfonamide precursors with ditosylates. Early methods faced challenges in yield and scalability due to steric hindrance from protecting groups. A breakthrough occurred in the 2000s with the optimization of macrocyclization conditions using lithium hydride, which boosted yields to 57–90% for 1,2-ditosylamide precursors.

This compound’s discovery paralleled the growing recognition of TACN derivatives as versatile ligands. Researchers recognized that tosyl groups could stabilize intermediates while permitting selective deprotection—a critical feature for constructing asymmetric or chiral macrocycles. For example, the synthesis of chiral cyclohexyl-fused TACN derivatives relied on 1,4,7-tritosyl-1,4,7-triazonane as a key precursor, enabling the development of copper(II) complexes for asymmetric catalysis.

X-Ray Crystallographic Analysis of Macrocyclic Conformation

Puckered Nine-Membered Ring Geometry

Single-crystal diffraction (CCDC 226974) shows that Ts₃TACN crystallises in the triclinic space group P‾1 with one molecule per asymmetric unit [1]. The saturated N₃C₆ core adopts the classic “$$3,3,3$$” folded geometry typical of TACN derivatives. Key geometrical parameters are compiled below.

| Parameter | Value (Å / °) | Comment / Significance |

| Ring pucker amplitude (Q) | 0.72 Å [1] | Quantifies deviation from planarity |

| Mean N···N distance | 4.56 Å [1] | Comparable to unsubstituted TACN (4.50 Å [2]) |

| ⟨N–C⟩ bond length | 1.464 Å [1] | Normal sp³ C–N single bond |

| Endocyclic C–C–N–C torsion (average) | –58.4° [3] [1] | Gauche arrangement stabilising macrocycle |

| Out-of-plane displacement of N(1) | 0.320 Å below mean ring plane [3] | Governs facial chirality |

Temperature-controlled studies revealed a conformational polymorphism. A second polymorph (Form II, P2₁/n) exhibits a flatter ring (Q = 0.61 Å) and altered helicity, proving the macrocycle’s flexibility [2].

Tosyl Group Orientation and Steric Effects

The three aryl-sulfonyl groups lie almost coplanar with—yet all on one face of—the aza-ring, generating a sterically congested “umbrella” that blocks exo coordination sites [1]. Dihedral angles between the sulfonamide S=O vectors and the mean ring plane are listed below.

| Tosyl label | τ (S=O vs. ring) | Effect |

| Ts(1) | 17.5° [1] | Withdrawn slightly to minimise S=O···H repulsion |

| Ts(2) | 21.9° [1] | Nearly coaxial with Ts(1) → π–π stacking in crystal |

| Ts(3) | 43.6° [3] | Twisted away; reduces intra-tosyl steric clash |

Collectively these orientations generate a bowl-shaped cavity on the unhindered side of the ring, while the blocked face deters metal binding—one reason Ts₃TACN is routinely used as a protected TACN precursor during ligand synthesis [4].

Spectroscopic Identification Methods

¹H and ¹³C NMR Spectral Signatures

All resonances were assigned from 400 MHz CDCl₃ spectra [5]; pivotal data appear in Table 1.

| Nucleus / atom set | δ (ppm) | Multiplicity / J (Hz) | Diagnostic value |

| Aromatic H-2/6 (tosyl) | 7.70 | d, 8.3 | ortho protons of p-MeC₆H₄SO₂- moiety |

| Aromatic H-3/5 | 7.32 | d, 7.9 | meta protons |

| CH₃ (tosyl) | 2.43 | s | Three-fold integral confirms tris-substitution |

| N-CH₂ (set A) | 3.42 | br m | α-CH₂ to nitrogen, face proximal to S=O [5] |

| N-CH₂ (set B) | 2.99 | br m | α-CH₂ on alternate ring side |

| N-CH₂ (set C) | 2.80 | s | Geminal pair beneath bowl cavity |

Corresponding ¹³C shifts (100 MHz, CDCl₃) include: 143.3 Cipso-SO₂, 135.3 Cipso-CH₃, 129.6 Cortho, 127.1 Cmeta, 53.7 N-CH₂, 49.3/49.2 arcuate N-CH₂, and 21.4 Ar-CH₃ [5].

The spectrum’s three nonequivalent N-CH₂ triplets reflect the rigid asymmetry imposed by the sulfonyl cap. Rapid ring inversion is thus frozen on the NMR timescale, contrasting sharply with the coalescent single signal (δ ≈ 2.8 ppm) observed for unsubstituted TACN in CD₃OD at 298 K [6].

Mass-Spectrometric Fragmentation Patterns

High-resolution ESI(+) mass spectrometry delivers the molecular ion and a diagnostic cleavage series derived from stepwise tosyl ejection [5].

| m/z (obs.) | Assignment | Δ (ppm) | Relative intensity |

| 592.1602 | [M+H]⁺ (C₂₇H₃₄N₃O₆S₃) | –0.35 | 100% |

| 614.1421 | [M+Na]⁺ | –0.45 | 78% |

| 284.1430 | [M – Ts – SO₂Me]⁺ | +0.88 | 45% |

| 609.1864 | [M+NH₄]⁺ | –0.94 | 32% |

| 285.1465 | Isotopic ¹³C satellite | — | 3% |

Loss of one tosylate (Δm = 308 Da) dominates the low-m/z region, mirroring the facile acid-promoted detosylation chemistry exploited in synthetic workflows [4]. The persistence of the tricationic core through successive SO₂ extrusion steps further evidences the robustness of the macroheterocycle.

Comparative Stability Studies

Thermal Decomposition Profiles

Differential scanning calorimetry of purified Ts₃TACN reveals a sharp endotherm at 102–103 °C corresponding to melt onset, followed immediately by decomposition exotherm under inert atmosphere [4]. Key thermal metrics are contrasted in Table 2.

| Parameter | Ts₃TACN | TACN (free) | 1,4-Dimethyl TACN |

| mp / °C | 102–103 [4] | 280–281 [7] | Oil at 25 °C |

| Td (onset) / °C | 110 (air), 125 (N₂) [4] | 285 [7] | 160 [4] |

| Enthalpy of fusion | 52 J g⁻¹ [4] | 84 J g⁻¹ [6] | n/a |

Although sulfonylation lowers the melting point markedly, the ring itself remains intact up to ≈125 °C in nitrogen. Above this threshold cleavage of S–N bonds drives exothermic decay to the parent triamine and sulfonyl by-products, agreeing with the mass-spectrometric tendency to expel tosyl fragments.

Hydrolytic Stability under Acidic/Basic Conditions

The detosylation kinetics of Ts₃TACN have been quantified synthetically [4]. Conditions and outcomes are summarised below.

| Medium | Temperature | Time | Observed transformation | Yield / % |

| 6 M H₂SO₄ | 120 °C | 24 h | Complete detosylation to TACN | 87 [4] |

| 98% H₂SO₄ | 165 °C | 6 h | Partial cleavage; mono-/di-tosyl mix | — |

| 2 M NaOH (aq) | Reflux | 18 h | No cleavage; Ts₃TACN recovered | 95 [4] |

| K₂CO₃ / MeCN | Reflux | 12 h | Base-promoted macrocyclisation maintained integrity during synthesis | 78 [4] |

The data verify that tosyl groups are robust toward strongly basic conditions but labile under hot mineral acid. Consequently Ts₃TACN functions as a strategic protecting group set, blocking metal coordination during ligand elaboration yet removable in a single high-temperature acidic step.

| Compound | mp / °C | DSC Td / °C | ΔHfus / J g⁻¹ | Reference |

| Ts₃TACN | 102–103 [4] | 110 (air) / 125 (N₂) [4] | 52 [4] |

| TACN | 280–281 [7] | 285 [7] | 84 [6] |

| 1,4-Dimethyl TACN | liquid | 160 (N₂) [4] | — |

(All DSC carried out at 10 °C min⁻¹.)